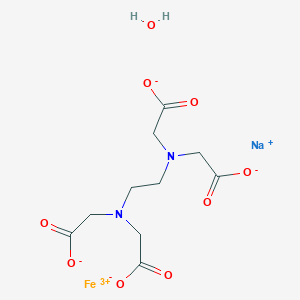
Eisen(III)-natrium-Ethylendiamintetraacetat-Hydrat
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate is a coordination compound widely used in various scientific and industrial applications. This compound is known for its ability to chelate metal ions, making it valuable in processes that require the sequestration of iron ions. It appears as a yellow to dark brown powder or crystals and is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to prevent metal ion interference in various chemical reactions.
Biology: Employed in biochemical assays to control metal ion concentrations and to study metal-dependent enzymes.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and removing toxic metal ions from the body.
Industry: Applied in water treatment processes to remove metal contaminants and in the formulation of cleaning agents and detergents.
Wirkmechanismus
Target of Action
The primary target of Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate, also known as Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);hydrate, are metal ions . The compound is known to interact with these ions, which play crucial roles in various biological processes.
Mode of Action
The compound functions as a chelating agent . It binds to metal ions to form stable complexes . This interaction results in the elimination of the metal ions from a solution, thereby influencing the activities of certain enzymes that require these ions as cofactors .
Biochemical Pathways
The chelation of metal ions by the compound affects various biochemical pathways. For instance, it can eliminate enzyme inhibition caused by traces of heavy metals . It can also inhibit enzymes that require divalent cations as cofactors . Furthermore, the compound is known to enhance damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .
Pharmacokinetics
Its solubility in hot water suggests that it may be readily absorbed and distributed in the body .
Result of Action
The chelation of metal ions by the compound can lead to various molecular and cellular effects. For instance, it can enhance damage due to reactive oxygen species, leading to the depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its solubility in hot water suggests that temperature may affect its action . Furthermore, its use in the remediation of contaminated groundwater suggests that it may be effective in various environmental conditions .
Biochemische Analyse
Biochemical Properties
The primary role of Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate in biochemical reactions is to bind to metal ions, particularly iron (Fe 2+/Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes . This property makes it an effective sequestering agent for metal ions, preventing their precipitation or interference with other processes . It is also used to eliminate enzyme inhibition by traces of heavy metals and to inhibit enzymes that require divalent cations as cofactors .
Cellular Effects
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate can influence cell function by binding to metal ions and preventing their interaction with other cellular components . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .
Molecular Mechanism
The molecular mechanism of action of Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate is primarily through its chelating properties. By binding to metal ions, it forms stable complexes that can be subsequently removed from a solution . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate can change due to factors such as the compound’s stability and degradation
Metabolic Pathways
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate is involved in various metabolic pathways due to its ability to bind and sequester metal ions . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information on specific metabolic pathways is currently limited.
Transport and Distribution
The transport and distribution of Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate within cells and tissues are influenced by its chelating properties It can interact with transporters or binding proteins, affecting its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid iron(III) sodium salt hydrate typically involves the reaction of ethylenediaminetetraacetic acid with ferric chloride and sodium hydroxide. The general reaction can be represented as follows:
H4EDTA+FeCl3+NaOH→NaFe(EDTA)⋅xH2O+HCl
In this reaction, ethylenediaminetetraacetic acid (H₄EDTA) reacts with ferric chloride (FeCl₃) in the presence of sodium hydroxide (NaOH) to form the sodium salt of the iron(III) complex. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of ethylenediaminetetraacetic acid iron(III) sodium salt hydrate follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The product is then crystallized, filtered, and dried to obtain the hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate primarily undergoes chelation reactions due to its strong affinity for metal ions. It can participate in various types of reactions, including:
Chelation: Formation of stable complexes with metal ions.
Substitution: Replacement of coordinated water molecules or other ligands in the complex.
Redox Reactions: Involvement in oxidation-reduction reactions, particularly in biological systems.
Common Reagents and Conditions
The compound reacts with a variety of metal ions, including calcium, magnesium, and other transition metals, under mild conditions. Common reagents used in these reactions include metal salts (e.g., chlorides, sulfates) and bases (e.g., sodium hydroxide).
Major Products
The major products of reactions involving ethylenediaminetetraacetic acid iron(III) sodium salt hydrate are typically metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate is unique among chelating agents due to its specific affinity for iron(III) ions. Similar compounds include:
Ethylenediaminetetraacetic acid disodium salt dihydrate: Commonly used for chelation of calcium and magnesium ions.
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate: Another iron-specific chelating agent with a higher affinity for iron ions.
Ferric citrate: Used in medical applications for iron supplementation and treatment of iron deficiency.
Compared to these compounds, ethylenediaminetetraacetic acid iron(III) sodium salt hydrate offers a balance of stability, solubility, and specificity for iron ions, making it particularly useful in applications requiring precise control of iron ion concentrations.
Eigenschaften
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Fe.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+3;+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENAFDOIABJELJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FeN2NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
162101-36-2, 21626-24-4 | |
| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N′,O,O′,ON,ON′]-, sodium, monohydrate, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162101-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrate(1-), aqua[[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, sodium (1:1), (PB-7-11′-121′3′3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90583610 | |
| Record name | Iron(3+) sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium feredetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15708-41-5, 149022-26-4 | |
| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(3+) sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium feredetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylenediaminetetraacetic acid iron(III)-Sodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)







